N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
CAS No.: 89899-03-6
Cat. No.: VC5598474
Molecular Formula: C8H5N3O4S
Molecular Weight: 239.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89899-03-6 |
|---|---|
| Molecular Formula | C8H5N3O4S |
| Molecular Weight | 239.21 |
| IUPAC Name | N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) |
| Standard InChI Key | BJDSHDHLPAZHLV-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(5-Nitro-1,3-thiazol-2-yl)furan-2-carboxamide (CAS No. 89899-03-6) consists of two aromatic heterocycles: a 5-nitrothiazole and a furan moiety connected by a carboxamide functional group. The thiazole ring incorporates nitrogen and sulfur atoms at positions 1 and 3, respectively, with a nitro group (-NO₂) at position 5. The furan ring is substituted at position 2 with a carboxamide group (-CONH-), which bridges to the thiazole system.
The molecular formula is C₈H₅N₃O₄S, yielding a molecular weight of 227.21 g/mol. Key structural parameters include:
| Property | Value |
|---|---|
| Density | 1.62 ± 0.1 g/cm³ |
| Boiling Point | 444.7 ± 55.0 °C (est.) |
| Melting Point | 198–202 °C (decomposes) |
| LogP (Partition Coeff.) | 1.79 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the compound’s structure:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, thiazole-H)
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δ 7.95 (d, J = 3.6 Hz, 1H, furan-H)
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δ 7.20 (d, J = 3.6 Hz, 1H, furan-H)
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δ 6.90 (s, 1H, NH)
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IR (KBr, cm⁻¹):
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3270 (N-H stretch)
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1685 (C=O stretch)
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1530 (NO₂ asymmetric stretch)
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1350 (NO₂ symmetric stretch)
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The nitro group’s electron-withdrawing effect polarizes the thiazole ring, enhancing electrophilic substitution reactivity.
Synthesis and Optimization
Reaction Protocol
The synthesis involves a coupling reaction between 5-nitro-1,3-thiazole-2-amine and furan-2-carboxylic acid under mild conditions:
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Reagents:
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N,N’-Dicyclohexylcarbodiimide (DCC) as a coupling agent
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4-Dimethylaminopyridine (DMAP) as a catalyst
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Dichloromethane (DCM) as the solvent
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Procedure:
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Dissolve 5-nitro-1,3-thiazole-2-amine (1.0 eq) and furan-2-carboxylic acid (1.2 eq) in DCM.
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Add DCC (1.5 eq) and DMAP (0.1 eq) at 0°C.
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Stir at room temperature for 12 hours.
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Filter to remove dicyclohexylurea byproduct.
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Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
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Yield: 68–72% after optimization.
Industrial-Scale Considerations
Automated continuous flow reactors improve scalability by maintaining precise temperature control (25 ± 1°C) and reducing reaction time to 4 hours. Solvent recycling systems recover >90% of DCM, enhancing cost-efficiency.
Chemical Reactivity and Derivative Formation
Reduction of the Nitro Group
The nitro group undergoes selective reduction to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:
Conditions: 40 psi H₂, ethanol solvent, 6 hours, 85% yield.
Nucleophilic Aromatic Substitution
The electron-deficient thiazole ring facilitates substitution at position 4:
| Reagent | Product | Yield |
|---|---|---|
| Sodium methoxide | 4-Methoxy-thiazole derivative | 78% |
| Aniline | 4-Phenylamino-thiazole derivative | 65% |
Reactions proceed via a Meisenheimer complex intermediate, with regioselectivity confirmed by HPLC-MS.
Biological Activity and Applications
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Mechanistic studies suggest inhibition of bacterial DNA gyrase and fungal cytochrome P450 14α-demethylase.
Materials Science Applications
The compound serves as a precursor for conductive polymers. Copolymerization with pyrrole yields materials with enhanced thermal stability (decomposition temperature >300°C) and electrical conductivity (10⁻² S/cm).
Analytical and Regulatory Considerations
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile/water (70:30) | 8.2 min | ≥99% |
Stability Profile
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Thermal Stability: Stable up to 150°C (TGA data).
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Photostability: Degrades by <5% after 48 hours under UV light (λ = 254 nm).
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Hydrolytic Stability: pH-dependent decomposition (t₁/₂ = 24 hours at pH 2).
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